molecular formula C7H15O3P B8464971 Diethyl cyclopropylphosphonate

Diethyl cyclopropylphosphonate

Cat. No. B8464971
M. Wt: 178.17 g/mol
InChI Key: QMHUKDBONLQMPC-UHFFFAOYSA-N
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Patent
US08067395B2

Procedure details

To a 200 mL round-bottom flask equipped with a magnetic stir-bar was added phosphorochloridic acid diethyl ester (17.25 mL, 120 mmole) and THF (200 mL). The mixture was cooled to −78° C. and a solution of cyclopropylmagnesium bromide (200 mL, 0.5 M in THF, 100 mmol) was added dropwise over 30 minutes using an addition funnel. The reaction was allowed to slowly warm to room temperature overnight. The resulting clear reaction mixture was poured into saturated NH4Cl (200 mL) and partitioned. The product was extracted from the aqueous layer with diethyl ether (1×100 mL). The organic fractions were combined, dried over sodium sulfate, and concentrated in vacuo. The resulting yellow oil was further purified by vacuum distillation (65-75° C. at 500 mTorr) to provide cyclopropylphosphonic acid diethyl ester (9.025 g, 51%) as a colorless oil. 1H NMR (400 MHz, CDCl3) δ 4.11-4.03 (m, 4H), 1.32-1.29 (m, 6H), 0.90-0.77 (m, 5H); 13C NMR (100 MHz, CDCl3) δ ppm 61.7 (d, J=5.3 Hz), 16.4 (d, J=6.1 Hz), 3.3 (d, J=196.3 Hz), 3.0 (d, J=4.6 Hz).
Quantity
17.25 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
cyclopropylmagnesium bromide
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][P:4](Cl)(=[O:8])[O:5][CH2:6][CH3:7])[CH3:2].[CH:10]1([Mg]Br)[CH2:12][CH2:11]1.[NH4+].[Cl-]>C1COCC1>[CH2:1]([O:3][P:4]([CH:10]1[CH2:12][CH2:11]1)(=[O:8])[O:5][CH2:6][CH3:7])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
17.25 mL
Type
reactant
Smiles
C(C)OP(OCC)(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
cyclopropylmagnesium bromide
Quantity
200 mL
Type
reactant
Smiles
C1(CC1)[Mg]Br
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 200 mL round-bottom flask equipped with a magnetic stir-bar
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
partitioned
EXTRACTION
Type
EXTRACTION
Details
The product was extracted from the aqueous layer with diethyl ether (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The resulting yellow oil was further purified by vacuum distillation (65-75° C. at 500 mTorr)

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(OCC)(=O)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 9.025 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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